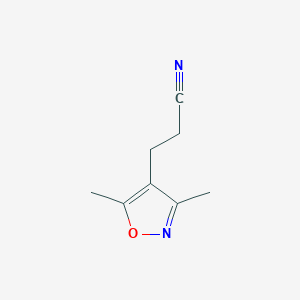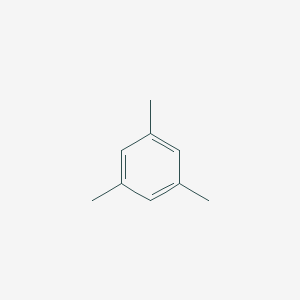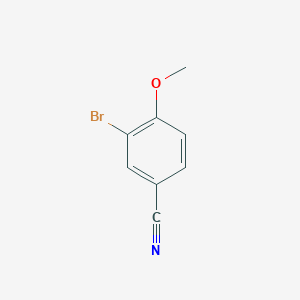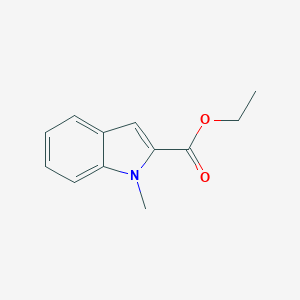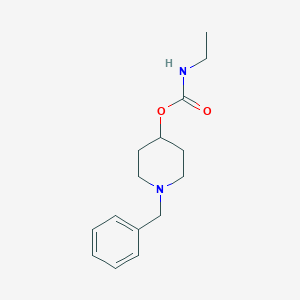
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate, commonly known as DNPAH-N3, is a chemical compound that has been extensively researched for its potential applications in scientific research. DNPAH-N3 is a bifunctional reagent that is widely used in the synthesis of peptides and proteins.
科学的研究の応用
DNPAH-N3 has been extensively used as a bifunctional reagent in the synthesis of peptides and proteins. It has been used to introduce various functional groups, such as fluorescent dyes, biotin, and other chemical moieties, into peptides and proteins. This has enabled researchers to study the structure, function, and interactions of peptides and proteins in a wide range of biological systems.
作用機序
DNPAH-N3 works by reacting with the amino groups of peptides and proteins, forming stable covalent bonds. This allows the introduction of various chemical moieties into the peptides and proteins, which can be used for labeling, cross-linking, and other applications.
生化学的および生理学的効果
DNPAH-N3 has been shown to have minimal effects on the biochemical and physiological properties of peptides and proteins. It does not affect their structure, function, or interactions significantly. This makes it an ideal reagent for scientific research applications.
実験室実験の利点と制限
The advantages of using DNPAH-N3 in lab experiments include its ease of use, versatility, and compatibility with a wide range of biological systems. It is also stable and has minimal effects on the biochemical and physiological properties of peptides and proteins. However, its limitations include its high cost, limited availability, and potential toxicity.
将来の方向性
There are several future directions for the use of DNPAH-N3 in scientific research. One potential application is in the development of new diagnostic and therapeutic agents for various diseases. Another potential application is in the study of protein-protein interactions and signaling pathways in cells. Additionally, DNPAH-N3 can be used to study the structure and function of membrane proteins, which are important targets for drug development.
Conclusion:
In conclusion, DNPAH-N3 is a bifunctional reagent that has been extensively used in scientific research for its potential applications in the synthesis of peptides and proteins. It has minimal effects on the biochemical and physiological properties of peptides and proteins and is compatible with a wide range of biological systems. While it has some limitations, its versatility and potential applications make it an important tool for scientific research.
特性
CAS番号 |
120551-21-5 |
|---|---|
製品名 |
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate |
分子式 |
C24H31N9O7 |
分子量 |
557.6 g/mol |
IUPAC名 |
6-(4-azido-2-nitroanilino)-N-[6-(2,4-dinitroanilino)hexyl]hexanamide |
InChI |
InChI=1S/C24H31N9O7/c25-30-29-18-9-11-20(22(16-18)32(37)38)26-14-7-3-4-8-24(34)28-15-6-2-1-5-13-27-21-12-10-19(31(35)36)17-23(21)33(39)40/h9-12,16-17,26-27H,1-8,13-15H2,(H,28,34) |
InChIキー |
AKQYBONEMKGWGI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
その他のCAS番号 |
120551-21-5 |
同義語 |
6-(2,4-dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate photo-DNP |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


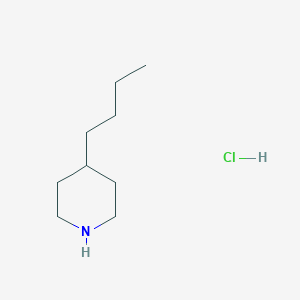
![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)
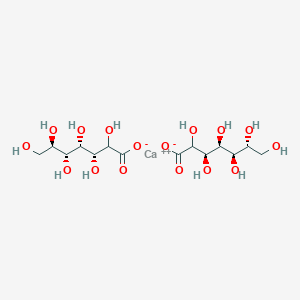
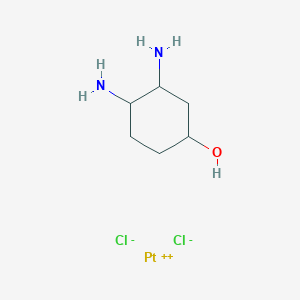
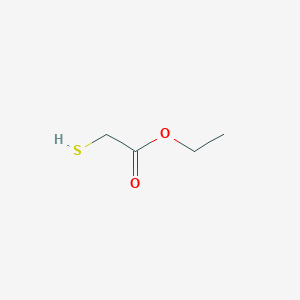
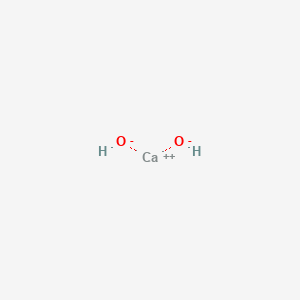
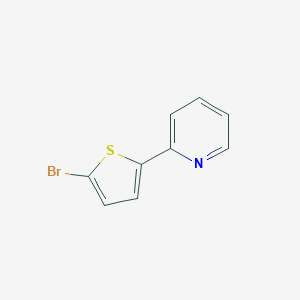
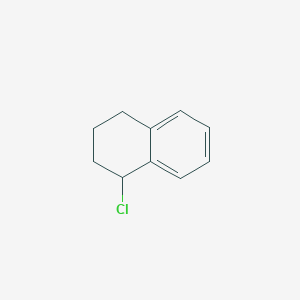
![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)
